Pyridin-2-yl Acetate
Overview
Description
Synthesis Analysis
The synthesis of pyridin-2-yl acetate derivatives has been achieved through various methods, including regiospecific one-pot synthesis and direct oxidative cleavage. These methods facilitate the efficient production of indolizine compounds from pyridin-2-yl acetates, demonstrating the compound's versatility in organic synthesis. For instance, a novel approach for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions has been developed, highlighting the compound's utility in multicomponent reactions (Yang et al., 2018). Additionally, an iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been devised, further underscoring the compound's adaptability in synthesis processes (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of pyridin-2-yl acetate derivatives has been elucidated through various techniques, including NMR, mass spectroscopy, and X-ray diffraction studies. These studies reveal the compound's ability to form stable structures through inter- and intramolecular hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its reactivity and application in synthesis (Kumara et al., 2019).
Chemical Reactions and Properties
Pyridin-2-yl acetate participates in various chemical reactions, serving as a precursor for the synthesis of indolizines and other heterocyclic compounds. These reactions often involve oxidative cleavage, cross-coupling, and cyclization, demonstrating the compound's chemical reactivity and potential for creating complex molecular architectures (Liu et al., 2015).
Scientific Research Applications
Memory Enhancement : A study demonstrated that 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate improved memory ability in mice, suggesting its potential as a memory enhancer (Li Ming-zhu, 2010).
Corrosion Inhibition : Research indicated that certain derivatives like [(2-pyridin-4-ylethyl)thio]acetic acid are effective inhibitors for steel corrosion in sulphuric acid solutions, achieving up to 82% inhibition efficiency (Bouklah et al., 2005).
Coordination Chemistry and Sensing : 2,6-bis(pyrazolyl)pyridines, closely related to pyridin-2-yl acetate, have applications in biological sensing and show unusual spin-state transitions in iron complexes (Halcrow, 2005).
Synthesis of Indolizines : The copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been used for synthesizing indolizines, which are valuable in various chemical syntheses (Gu & Cai, 2016).
Catalysis and CO2 Cycloaddition : Zinc(II) acetate complexes with pyrazolylpyridine ligands show potential for efficient CO2 cycloaddition reactions, indicating their use in environmental applications (Shin et al., 2017).
Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives, including those similar to pyridin-2-yl acetate, have shown promising antimicrobial and antioxidant properties (Flefel et al., 2018).
Photocatalysis : Research on TiO2 photocatalytic degradation of pyridine, a close relative of pyridin-2-yl acetate, indicated rapid elimination of pyridine in water, forming intermediates like acetate and formate, and mineralizing organic nitrogen (Maillard-Dupuy et al., 1994).
properties
IUPAC Name |
pyridin-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXNRIHRLEYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464637 | |
Record name | Pyridin-2-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl Acetate | |
CAS RN |
3847-19-6 | |
Record name | Pyridin-2-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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